ZIKV inhibitor K22

概要

説明

準備方法

合成経路と反応条件

K22の合成は、コア構造の調製から始まり、官能基修飾が続く複数の段階を伴います。主な手順は次のとおりです。

ピペリジン環の形成: ピペリジン環は、一連の環化反応によって合成されます。

臭素化: 臭素原子の導入は、N-ブロモスクシンイミド(NBS)などの臭素化剤を使用して行われます。

水酸化: 水酸基は、酸化反応によって導入されます。

カップリング反応: 最終生成物は、特定の条件下でピペリジン誘導体をベンザミドとカップリングさせることによって得られます.

工業生産方法

K22の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フロー合成や自動反応器などの技術が、効率性とスケーラビリティを向上させるために採用されています .

化学反応の分析

反応の種類

K22は、次のようなさまざまな化学反応を起こします。

酸化: 水酸基は、酸化されてケトンまたはアルデヒドを形成することができます。

還元: カルボニル基は、アルコールに還元することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬が使用されます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)が一般的な還元剤です。

生成される主要な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたK22のさまざまな誘導体が含まれ、これらはさらに抗ウイルス活性を強化するために研究することができます .

科学研究への応用

K22は、幅広い科学研究への応用があります。

化学: 抗ウイルス機構を研究し、新しい抗ウイルス剤を開発するためのモデル化合物として使用されます。

生物学: ウイルスと宿主の相互作用やウイルス複製機構を理解するために、細胞培養研究で使用されます。

医学: SARSやMERSを含むコロナウイルス感染症の治療における潜在的な用途について調査されています。

科学的研究の応用

K22 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying antiviral mechanisms and developing new antiviral agents.

Biology: Employed in cell culture studies to understand virus-host interactions and viral replication mechanisms.

Medicine: Investigated for its potential use in treating coronavirus infections, including SARS and MERS.

Industry: Utilized in the development of antiviral drugs and screening of compound libraries for potential antiviral activity

作用機序

K22は、膜結合型ウイルスRNA合成を標的とすることで抗ウイルス効果を発揮します。これは、コロナウイルス複製に不可欠な二重膜小胞(DMVs)の形成を阻害します。 K22抵抗性ウイルスは、ウイルス複製複合体の構成要素である非構造タンパク質6(nsp6)に置換を含んでおり、K22がこのタンパク質を特異的に標的とすることを示しています . この阻害は、ウイルスRNA合成とウイルス力価の有意な減少につながります .

類似化合物の比較

K22は、さまざまなコロナウイルスに対する広域スペクトル抗ウイルス活性において独特です。類似の化合物には次のようなものがあります。

レムデシビル: ウイルスRNA合成を標的とする別の抗ウイルス剤ですが、機構は異なります。

ファビピラビル: RNA依存性RNAポリメラーゼを阻害する抗ウイルス薬です。

リバビリン: ウイルスRNA合成を阻害するヌクレオシドアナログです.

類似化合物との比較

K22 is unique in its broad-spectrum antiviral activity against various coronaviruses. Similar compounds include:

Remdesivir: Another antiviral agent that targets viral RNA synthesis but through a different mechanism.

Favipiravir: An antiviral drug that inhibits RNA-dependent RNA polymerase.

Ribavirin: A nucleoside analog that interferes with viral RNA synthesis.

K22 stands out due to its specific targeting of membrane-bound viral RNA synthesis and its efficacy against a wide range of coronaviruses .

生物活性

ZIKV inhibitor K22 has emerged as a significant compound in the fight against Zika virus (ZIKV) and other members of the Flaviviridae family. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

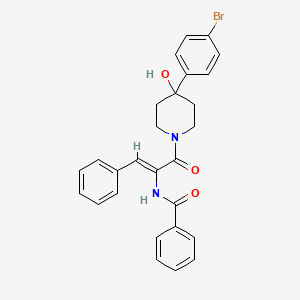

K22 is a small-molecule inhibitor that demonstrates potent antiviral activity against ZIKV and other related viruses. Its chemical structure is identified as N-(3-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl)benzamide, which targets viral replication mechanisms within host cells. The compound has shown efficacy in inhibiting viral RNA replication, making it a promising candidate for further development as an antiviral agent.

K22 primarily exerts its antiviral effects during the post-entry phase of the ZIKV life cycle. Research indicates that K22 interferes with the replication of viral RNA by disrupting the organization of intracellular membrane compartments that are crucial for viral replication.

Key Mechanistic Insights:

- Targeting Viral Replication : K22 disrupts the replication process by affecting the ubiquitination and degradation pathways of nonstructural proteins NS1 and NS3, which are essential for ZIKV's life cycle .

- Dose-Dependent Inhibition : The compound exhibits a dose-dependent inhibition of ZIKV, with IC50 values reported at 2.1 μM, indicating significant antiviral activity even at low concentrations .

Efficacy Against ZIKV

A study conducted by García-Nicolás et al. demonstrated that K22 significantly reduces ZIKV infectivity when administered post-infection. The results showed a marked decrease in intracellular levels of viral proteins, confirming its effectiveness in inhibiting viral replication .

Table 1: Inhibitory Concentrations (IC50) of K22 Against ZIKV

| Time Post-Infection (h) | IC50 (μM) | Viral Titer Reduction |

|---|---|---|

| 24 | 2.5 | 1-2 orders of magnitude |

| 48 | 2.1 | Up to 4 orders of magnitude |

Ultrastructural Changes

Ultrastructural analysis using electron microscopy revealed that K22-treated cells exhibited severe alterations in ZIKV-induced intracellular replication compartments, further supporting its role in disrupting viral life cycle processes .

Combination Therapy

The potential for combination therapy using K22 with other antiviral agents like ribavirin (RBV) or interferon alpha (IFN-α) was explored. The study found that these combinations enhanced the antiviral effects compared to single-agent treatments, suggesting a synergistic approach to treating ZIKV infections .

特性

IUPAC Name |

N-[(Z)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25BrN2O3/c28-23-13-11-22(12-14-23)27(33)15-17-30(18-16-27)26(32)24(19-20-7-3-1-4-8-20)29-25(31)21-9-5-2-6-10-21/h1-14,19,33H,15-18H2,(H,29,31)/b24-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBUSPXASRNJHI-CLCOLTQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Br)O)C(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。